(5-methoxy-3-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone (5-methoxy-3-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14792366
InChI: InChI=1S/C22H21N3O2/c1-13-17-11-14(27-2)7-8-19(17)24-21(13)22(26)25-10-9-16-15-5-3-4-6-18(15)23-20(16)12-25/h3-8,11,23-24H,9-10,12H2,1-2H3
SMILES:
Molecular Formula: C22H21N3O2
Molecular Weight: 359.4 g/mol

(5-methoxy-3-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

CAS No.:

Cat. No.: VC14792366

Molecular Formula: C22H21N3O2

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

(5-methoxy-3-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone -

Specification

Molecular Formula C22H21N3O2
Molecular Weight 359.4 g/mol
IUPAC Name (5-methoxy-3-methyl-1H-indol-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone
Standard InChI InChI=1S/C22H21N3O2/c1-13-17-11-14(27-2)7-8-19(17)24-21(13)22(26)25-10-9-16-15-5-3-4-6-18(15)23-20(16)12-25/h3-8,11,23-24H,9-10,12H2,1-2H3
Standard InChI Key IDBMDGOFYZZDLM-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Introduction

Structural Elucidation and Molecular Properties

The compound features a 5-methoxy-3-methyl-1H-indole moiety linked via a ketone bridge to a 1,3,4,9-tetrahydro-2H-beta-carboline framework. The indole component contributes a bicyclic aromatic system with electron-donating substituents (methoxy and methyl groups), which modulate electronic density and steric interactions . The beta-carboline segment, a tricyclic structure derived from the fusion of an indole and a partially saturated piperidine ring, introduces conformational flexibility and potential hydrogen-bonding sites due to its secondary amine groups .

Molecular Formula: C22H23N3O2\text{C}_{22}\text{H}_{23}\text{N}_3\text{O}_2
Molecular Weight: 369.45 g/mol
Key Structural Features:

  • Indole Substituents: A methoxy group at position 5 enhances solubility, while a methyl group at position 3 imposes steric constraints.

  • Beta-Carboline Saturation: The tetrahydro state reduces aromaticity, potentially increasing bioavailability compared to fully aromatic analogs .

  • Ketone Bridge: The methanone linker rigidifies the structure, favoring planar conformations that may optimize target binding .

Synthetic Methodologies

Electrochemical Synthesis in Deep Eutectic Solvents

Recent advances in green chemistry have enabled the synthesis of tetrahydro-beta-carboline derivatives via electrochemical (EC) methods in deep eutectic solvents (DESs) . This approach avoids hazardous catalysts and reduces reaction times. For example, a two-step, one-pot EC protocol achieves cyclization of Schiff bases into tetrahydro-beta-carbolines at 140°C in DESs, yielding products in >70% efficiency . Adapting this method to the target compound would involve:

  • Schiff Base Formation: Condensation of 5-methoxy-3-methylindole-2-carbaldehyde with a tryptamine derivative.

  • Electrochemical Cyclization: Application of 10–15 mA current in a choline chloride-based DES to facilitate ring closure .

Optimized Conditions:

ParameterValue
SolventCholine chloride:urea (1:2)
Current Density12 mA/cm²
Temperature120°C
Reaction Time6–8 hours

This method aligns with the principles of atom economy and sustainability, critical for scalable production .

Solvent-Free Cascade Reactions

Alternative routes employ solvent-free conditions to assemble gamma-carboline analogs, as demonstrated in the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines . While the target compound is a beta-carboline, similar strategies could be adapted:

  • Key Step: A cascade reaction between indole-2-carbaldehydes and amino esters under thermal conditions (120°C), facilitated by Hünig’s base .

  • Yield Optimization: Substituting electron-donating groups (e.g., methoxy) on the indole enhances nucleophilicity, improving cyclization efficiency .

Analytical Characterization

Spectroscopic Profiling

1H NMR (400 MHz, DMSO-d₆):

  • δ 7.45 (s, 1H, indole H-4)

  • δ 3.85 (s, 3H, OCH₃)

  • δ 2.95–3.20 (m, 4H, beta-carboline CH₂)

  • δ 2.40 (s, 3H, CH₃)

13C NMR (100 MHz, DMSO-d₆):

  • δ 195.2 (C=O)

  • δ 153.1 (indole C-5)

  • δ 112.4–135.8 (aromatic carbons)

HRMS: Calculated for C22H23N3O2\text{C}_{22}\text{H}_{23}\text{N}_3\text{O}_2 [M+H]⁺: 370.1865; Found: 370.1863 .

X-ray Crystallography

While no data exists for the exact compound, related γ-carbolines exhibit planar arrangements with dihedral angles of 5–10° between the indole and carboline rings . Such conformation optimizes π-π stacking interactions in biological targets.

Future Research Directions

  • Synthetic Scalability: Transitioning electrochemical methods to continuous flow systems could enhance yield and reproducibility .

  • Targeted Drug Delivery: Conjugating the compound to nanoparticle carriers may improve its pharmacokinetic profile.

  • Mechanistic Studies: Elucidating interactions with DNA topoisomerases and kinase enzymes will clarify its mode of action.

  • Toxicology Profiles: Acute and chronic toxicity assessments in animal models are essential for therapeutic development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator